

3-Chloro-2-hydroxy-5-nitropyridine synthesis protocol

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Compound of Interest

Compound Name: 3-Chloro-2-hydroxy-5-nitropyridine

Cat. No.: B1583210

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An In-depth Technical Guide to the Synthesis of **3-Chloro-2-hydroxy-5-nitropyridine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis of **3-chloro-2-hydroxy-5-nitropyridine** (CAS No: 22353-38-4), a key chemical intermediate in the pharmaceutical and agrochemical industries.^{[1][2]} The document outlines a common two-step synthetic pathway, beginning with the nitration of 2-hydroxypyridine to form the intermediate 2-hydroxy-5-nitropyridine, followed by its regioselective chlorination. This guide emphasizes the underlying chemical principles, provides detailed, field-proven experimental protocols, and addresses critical safety and handling considerations. The content is structured to serve as a practical resource for laboratory-scale synthesis and process development.

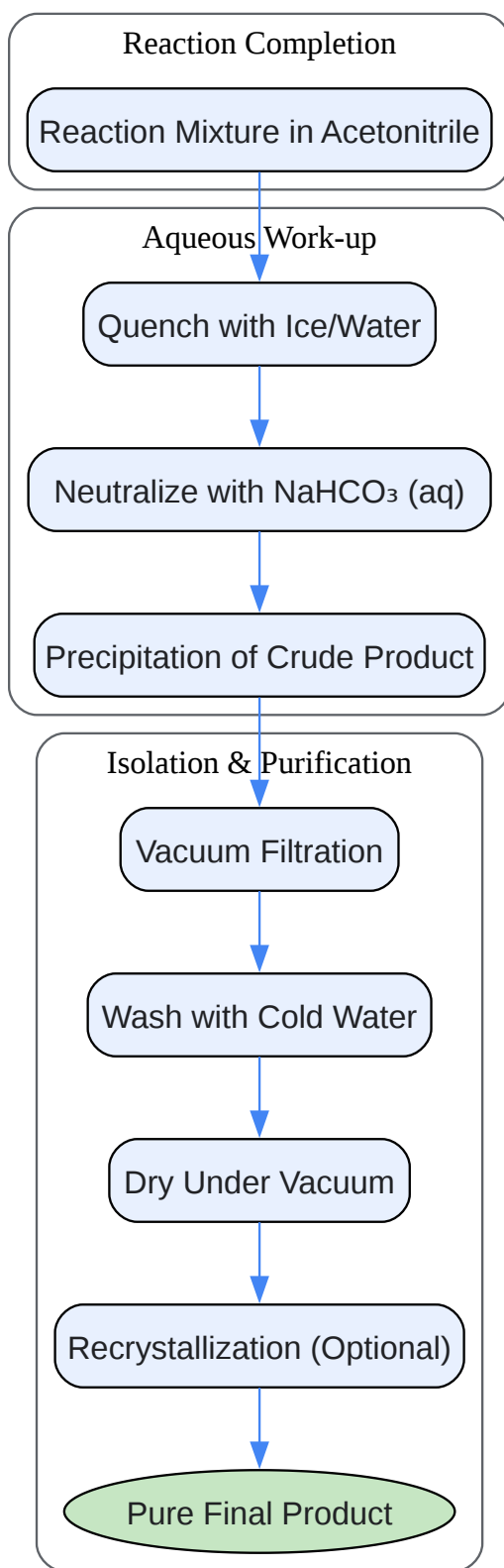
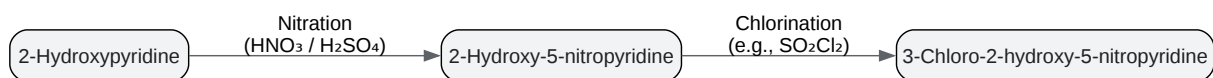
Introduction and Strategic Overview

3-Chloro-2-hydroxy-5-nitropyridine is a substituted pyridine derivative whose structural arrangement of functional groups—hydroxyl, chloro, and nitro—makes it a valuable building block for creating more complex molecules.^{[1][2]} Its applications are prominent in the development of novel pharmaceutical agents and in the synthesis of specialized dyes and pigments.^[2]

The synthesis strategy detailed herein proceeds in two primary stages:

- Nitration: An electrophilic aromatic substitution reaction to introduce a nitro group at the C5 position of the 2-hydroxypyridine ring.
- Chlorination: A subsequent regioselective electrophilic aromatic substitution to install a chlorine atom at the C3 position.

This pathway is favored for its reliance on accessible starting materials and well-understood reaction classes.



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References

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